![molecular formula C17H18N2O B2408411 1-[1-Benzylbenzimidazol-2-yl]propan-1-ol CAS No. 887348-83-6](/img/structure/B2408411.png)
1-[1-Benzylbenzimidazol-2-yl]propan-1-ol
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the benzimidazole group is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions. The propan-1-ol group, being an alcohol, could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability, while the propan-1-ol group could influence its solubility due to the presence of the polar hydroxyl (-OH) group .Scientific Research Applications
- Imidazole derivatives, including 1,3-diazole, have shown antibacterial and antimycobacterial effects. Researchers have synthesized compounds containing imidazole moieties and evaluated their potential against bacterial strains, including Mycobacterium tuberculosis .
Antibacterial and Antimycobacterial Activity
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin , which plays a crucial role in cell division and is a common target for many anticancer drugs.
Mode of Action
It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , inhibiting its polymerization and thus disrupting cell division.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-benzylbenzimidazol-2-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-16(20)17-18-14-10-6-7-11-15(14)19(17)12-13-8-4-3-5-9-13/h3-11,16,20H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJGBELIUAUTBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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